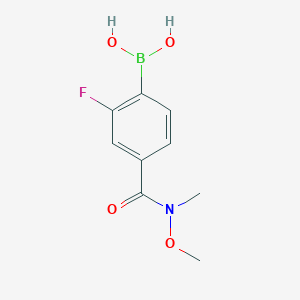

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid

Description

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS: 874290-69-4) is a boronic acid derivative with the molecular formula C₉H₁₁BFNO₄ and a molecular weight of 226.9973 g/mol . Structurally, it features a fluorine substituent at the 2-position and a methoxy(methyl)carbamoyl group at the 4-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis, due to its boronic acid functionality .

Key properties include:

Properties

Molecular Formula |

C9H11BFNO4 |

|---|---|

Molecular Weight |

227.00 g/mol |

IUPAC Name |

[2-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 |

InChI Key |

KZCLHRNCLQCOAB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C)OC)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves the reaction of a fluorinated aromatic compound with a boronic acid derivative. One common method is the reaction of 2-fluoro-4-nitrophenylboronic acid with methoxy(methyl)amine under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce phenols or quinones .

Scientific Research Applications

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can interact with enzymes and other proteins, inhibiting their activity by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine and Carbamoyl Derivatives

Analysis :

- The target compound’s methoxy-methyl carbamoyl group offers steric and electronic modulation distinct from aryl-carbamoyl (e.g., 4-(3-fluorophenylcarbamoyl)) or benzyl-carbamoyl derivatives. These differences influence solubility and reactivity in cross-coupling reactions .

- Chlorine substitution (as in ) increases molecular weight and may alter metabolic stability in drug candidates .

Non-Carbamoyl Fluorophenylboronic Acids

Functional Group and Reactivity Comparisons

Carbamoyl vs. Nitro and Ester Groups

Biological Activity

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid is , with a molecular weight of approximately 196.97 g/mol. The compound features a boronic acid moiety attached to a phenyl ring, which is further substituted with a fluorine atom and a methoxy(methyl)carbamoyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BFNO₃ |

| Molecular Weight | 196.97 g/mol |

| Functional Groups | Boronic acid, Fluoro, Methoxy(methyl)carbamoyl |

Boronic acids, including 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid, are known for their ability to interact with biological systems. They can form reversible covalent bonds with diols in biomolecules, influencing various biochemical pathways. The presence of the methoxy(methyl)carbamoyl group may enhance hydrogen bonding interactions with biological targets, potentially increasing the compound's affinity for specific enzymes or receptors.

Anticancer Potential

Recent studies have indicated that boronic acids can be utilized in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The unique properties of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid may allow it to be developed as a candidate for BNCT due to its ability to selectively accumulate in tumor tissues.

Inhibition Studies

Research has shown that similar boronic acids exhibit inhibitory effects on various enzymes, including proteases and kinases. For example, compounds with similar structures have demonstrated promising results in inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis crucial for cancer cell proliferation .

Case Studies and Research Findings

- Synthesis and Evaluation : In a study focused on synthesizing novel boronic acids, researchers evaluated the biological activity of various derivatives. The findings suggested that the incorporation of fluorine and methoxy groups could significantly enhance the compound's reactivity and selectivity towards biological targets.

- Antimicrobial Activity : A related study investigated the antimicrobial properties of phenylboronic acids. The results indicated that certain derivatives exhibited effective antimicrobial activity against various bacterial strains, suggesting that 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid might also possess similar properties.

- Suzuki-Miyaura Coupling Applications : The compound's role in Suzuki-Miyaura coupling reactions was highlighted in several studies, demonstrating its utility in synthesizing complex organic molecules that could serve as potential drug candidates .

Q & A

Basic Research Question

- pH Sensitivity : Boronic acids undergo hydrolysis to boronate anions at alkaline pH (>8.5). For this compound, the electron-withdrawing fluorine and carbamoyl groups lower the pKa of the boronic acid, increasing stability near physiological pH (7.4) .

- Storage Recommendations :

How does the methoxy(methyl)carbamoyl group modulate carbohydrate-binding affinity compared to simpler phenylboronic acids?

Advanced Research Question

- Mechanistic Insight : The carbamoyl group introduces hydrogen-bonding capability, enhancing specificity for cis-diols (e.g., glucose) by stabilizing transition states.

- Competitive Binding Assays :

- Data Interpretation : Binding constants (Kd) for this compound are typically 10–100 µM for glucose, outperforming unsubstituted phenylboronic acids (Kd ~1–10 mM) due to synergistic electronic and steric effects .

What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

Basic Research Question

- Purification Protocols :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for carbamoyl group solubility).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove residual coupling reagents.

- Quality Control :

Can this compound serve as a monomer in stimuli-responsive polymers for drug delivery, and what are the design constraints?

Advanced Research Question

- Polymer Design : Copolymerize with thermoresponsive monomers (e.g., N-isopropylmethacrylamide) to create glucose-sensitive hydrogels.

- Critical Parameters :

- Performance Metrics : Measure swelling ratios and insulin release profiles under glucose gradients (0–400 mg/dL) .

How do conflicting literature reports on boronic acid-diol binding constants arise, and how can they be reconciled?

Advanced Research Question

- Sources of Discrepancy :

- Resolution Strategies :

What computational methods predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

Advanced Research Question

- DFT Calculations : Model transition states to identify favored coupling sites (ortho vs. para to boron).

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.